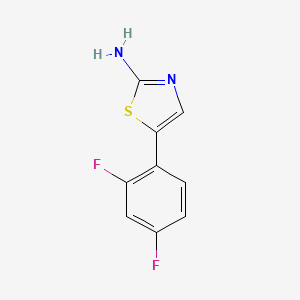

5-(2,4-Difluorophenyl)thiazol-2-amine

Description

Significance of Heterocyclic Systems in Contemporary Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. nih.govrsc.org Their prevalence in a vast number of pharmaceuticals underscores their importance. researchgate.net The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, enabling them to engage in diverse interactions with biological targets. researchgate.net This structural diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making heterocyclic scaffolds a versatile tool in the design of new drugs. nih.gov They are integral to the development of a wide array of therapeutic agents, including antibiotics, anticancer drugs, and antivirals. rsc.orgdergipark.org.tr

The Thiazole-2-amine Core as a Privileged Pharmacophore

Within the broad class of heterocyclic compounds, the thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is of particular interest. The 2-aminothiazole (B372263) moiety is considered a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. nih.gov This scaffold is a key structural component in a variety of approved drugs and biologically active compounds. bohrium.com The amino group at the 2-position serves as a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse biological activities. nih.gov The thiazole-2-amine core has been successfully incorporated into molecules targeting a wide spectrum of diseases, highlighting its significance in drug discovery and development. bohrium.commdpi.com

Contextualization of the 5-(2,4-Difluorophenyl)thiazol-2-amine Structural Motif within Thiazole Research

The compound this compound, also known as 2-Amino-4-(2,4-difluorophenyl)thiazole, represents a specific structural motif within the broader family of thiazole-containing compounds. The introduction of a difluorophenyl group at the 5-position of the thiazole-2-amine core is a strategic design element in medicinal chemistry. The presence of fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity and improved pharmacokinetic properties. This strategic fluorination, combined with the proven biological relevance of the thiazole-2-amine scaffold, positions this compound as a compound of interest in the exploration of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2S |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

5-(2,4-difluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

BYMJFFYZEKKJPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,4 Difluorophenyl Thiazol 2 Amine and Its Analogues

General Synthetic Routes to Thiazol-2-amine Derivatives

The construction of the thiazol-2-amine core can be achieved through several reliable synthetic routes. These methods often involve the formation of the five-membered heterocyclic ring through cyclization or multi-component reactions, providing a versatile platform for introducing a wide range of substituents.

The most traditional and widely employed method for synthesizing thiazol-2-amine derivatives is the Hantzsch thiazole (B1198619) synthesis. researchgate.netnih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.govrsc.org In the classic Hantzsch synthesis, the reaction between an α-haloketone and thiourea leads to the formation of a 4-substituted-2-aminothiazole.

The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The versatility of this method allows for the synthesis of a diverse library of thiazoles by varying the substituents on both the α-halocarbonyl and the thiourea starting materials. researchgate.net Reaction conditions can be influenced by factors such as solvent and the presence of acid, which can affect the regioselectivity of the final product. rsc.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates. For thiazole synthesis, one-pot MCRs have been developed that combine starting materials to rapidly construct the heterocyclic core.

An example of such a strategy is the three-component reaction of an α-haloketone, thiourea, and a substituted benzaldehyde. nih.gov This method, often facilitated by a reusable catalyst such as silica-supported tungstosilisic acid, can proceed under conventional heating or ultrasonic irradiation to produce substituted Hantzsch thiazole derivatives in high yields. nih.gov Such approaches are considered environmentally benign due to their efficiency and the potential for catalyst recycling. nih.gov Multi-component strategies have also been utilized to generate more complex structures, such as pyrimidine (B1678525) scaffolds attached to the thiazole ring. nih.govmdpi.com

Specific Synthesis of 5-(2,4-Difluorophenyl)thiazol-2-amine

To synthesize the target compound with the aryl group at the C5 position, specific precursors and reaction pathways are required. The standard Hantzsch reaction must be adapted, or alternative strategies must be employed to achieve the desired 5-aryl substitution pattern. A plausible Hantzsch-type approach would involve the reaction of thiourea with an α-halo carbonyl compound where the halogen is adjacent to the aryl group, such as 2-bromo-2-(2,4-difluorophenyl)acetaldehyde.

A more recent, metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. This reaction proceeds by activating the carboxylic acid with thionyl chloride, which also serves as the sulfur source, followed by an intramolecular cyclization to furnish the thiazole ring in excellent yields. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For thiazole synthesis, several strategies have been investigated to enhance reaction efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. For instance, the synthesis of 2-amino-5-aryl thiazoles has been successfully performed under solvent-free conditions using a solid support catalyst like NaHSO₄-SiO₂ and microwave irradiation. rjpbcs.com Another advanced technique involves conducting the Hantzsch synthesis in a heated microreactor system, which can offer superior control over reaction parameters and lead to high conversion rates. rsc.org

The table below summarizes a comparison of reaction conditions for the synthesis of 2-amino-5-phenyl thiazole, illustrating the impact of optimization.

| Method | Catalyst/Medium | Temperature | Time | Yield | Reference |

| Conventional Heating | Ethanol | Reflux | 5 hours | Not specified | nih.gov |

| Microwave Irradiation | NaHSO₄-SiO₂ (Solvent-free) | Not specified | 3 minutes | High | rjpbcs.com |

| Heated Microreactor | Electro-osmotic flow | 70 °C | Not specified | High conversion | rsc.org |

This table is generated based on data for analogous 5-aryl-2-aminothiazole syntheses.

Beyond classical cyclization methods, modern synthetic chemistry offers powerful tools for introducing specific aryl groups onto a heterocyclic core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a prime example. This strategy allows for the formation of the C5-aryl bond at a late stage of the synthesis.

The synthetic route would involve the synthesis of a 5-halothiazol-2-amine intermediate, typically 5-bromo-thiazol-2-amine. This intermediate can then be coupled with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a suitable base. This approach offers high functional group tolerance and provides a modular route to a wide array of 5-aryl-2-aminothiazole derivatives. mdpi.commdpi.com

Proposed Suzuki Coupling Route:

Halogenation: Introduction of a bromine atom at the C5 position of a pre-formed 2-aminothiazole (B372263) ring.

Cross-Coupling: Reaction of the resulting 5-bromo-2-aminothiazole with (2,4-difluorophenyl)boronic acid using a catalyst like Pd(PPh₃)₄ to yield this compound. mdpi.com

Functionalization and Derivatization Strategies of the Thiazol-2-amine Core

The this compound molecule possesses a reactive primary amino group at the C2 position, which serves as a versatile handle for further chemical modification. This allows for the synthesis of a diverse range of derivatives through various functionalization strategies.

Common derivatization reactions include:

Acylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base. This leads to the formation of amide derivatives, a common modification in medicinal chemistry. mdpi.comnih.gov

Schiff Base Formation: Condensation of the 2-amino group with various aromatic or heterocyclic aldehydes yields the corresponding imines, also known as Schiff bases. These reactions are typically carried out by refluxing the reactants in a solvent like ethanol. mdpi.com

N-Alkylation and N-Arylation: The nitrogen atom can also undergo alkylation or arylation reactions, although controlling the selectivity can be challenging. Buchwald-Hartwig amination is a modern method that can be used for N-arylation. rsc.org

These derivatization strategies are crucial for exploring the chemical space around the thiazol-2-amine scaffold and for synthesizing analogues with tailored properties.

Amide Formation at the C2-Amino Position

The amino group at the C2 position of the this compound core is a key site for functionalization, most commonly through the formation of amide bonds. This modification is a widely used strategy in the structural elaboration of 2-aminothiazole derivatives to explore their therapeutic potential. nih.govnih.gov

A straightforward method for amide formation is the acylation of the C2-amino group with acyl chlorides or acid anhydrides in the presence of a base. nih.govnih.gov For instance, the reaction of a 2-aminothiazole derivative with an acyl chloride in a solvent like pyridine (B92270) can yield the corresponding N-acylated product. nih.govmdpi.com Similarly, acetic anhydride (B1165640) can be used for acetylation. nih.govmdpi.com

Another common approach involves the use of coupling agents to facilitate the reaction between a carboxylic acid and the C2-amino group. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective in mediating this transformation. mdpi.com This method is particularly useful when dealing with more complex or sensitive carboxylic acids.

The Schotten-Baumann reaction conditions, which typically involve an acyl chloride in the presence of an aqueous base, have also been successfully employed for the acylation of 2-aminothiazoles. nih.gov

| Reagent Class | Specific Reagent Example | Reaction Condition Example | Reference |

| Acyl Halide | 2,4-Difluorobenzoyl chloride | Stirring in pyridine at room temperature overnight. | nih.gov |

| Acyl Halide | Chloroacetyl chloride | Stirring in DMF with triethylamine (B128534) at room temperature. | mdpi.com |

| Acid Anhydride | Acetic anhydride | Solvent-free conditions or in a suitable solvent. | nih.govmdpi.com |

| Coupling Agent | EDCI | In the presence of a mono-substituted carboxylic acid. | mdpi.com |

Substituent Modifications at C4 and C5 of the Thiazole Ring

Further diversification of the this compound scaffold can be achieved by introducing or modifying substituents at the C4 and C5 positions of the thiazole ring.

Electrophilic substitution reactions on the 2-aminothiazole ring typically occur at the C5 position. nih.gov Halogenation is a common first step to introduce a handle for further functionalization. For example, bromination of 2-aminothiazole derivatives can be achieved using bromine in a suitable solvent like dimethylformamide (DMF). jocpr.com The resulting 5-halo-2-aminothiazole is a versatile intermediate for cross-coupling reactions.

While direct functionalization of the C4 position of a pre-formed 5-aryl-2-aminothiazole is less common, the substitution pattern at C4 can be predetermined by the choice of the α-haloketone used in the initial Hantzsch synthesis. By starting with a ketone that already contains the desired C4-substituent, a variety of 4-substituted-5-(2,4-difluorophenyl)thiazol-2-amines can be prepared.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

A powerful strategy for creating analogues of this compound is the introduction of various aromatic and heteroaromatic groups, often at the C5 position. This is typically accomplished through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. mdpi.comnih.govnih.govresearchgate.net

The general approach involves the synthesis of a 5-bromo-2-aminothiazole derivative, as described in the previous section. This brominated intermediate can then be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comnih.gov This methodology allows for the facile installation of diverse carbocyclic and heterocyclic systems at the C5 position of the thiazole ring.

For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been reported, which involves a Suzuki reaction between an amide of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid. mdpi.com This demonstrates the compatibility of the Suzuki coupling with other functional groups, such as amides, on the thiazole scaffold.

Other cross-coupling reactions, such as the Stille reaction (using organostannanes) and the Buchwald-Hartwig amination (for C-N bond formation), also represent viable, though perhaps less commonly reported, methods for the derivatization of halogenated 2-aminothiazoles. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comsynthesisspotlight.com These reactions further expand the toolkit for creating a diverse library of this compound analogues.

| Cross-Coupling Reaction | Key Reactants | Catalyst System Example | Reference |

| Suzuki-Miyaura | 5-Bromo-2-aminothiazole derivative, Aryl/heteroaryl boronic acid | Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) | mdpi.comnih.gov |

| Stille | Halothiazole, Organostannane | Palladium catalyst | researchgate.net |

| Buchwald-Hartwig | Halothiazole, Amine | Palladium catalyst, Ligand, Base | wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comsynthesisspotlight.com |

Advanced Structural Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction Analysis of 5-(2,4-Difluorophenyl)thiazol-2-amine and Related Structures

Single-crystal X-ray diffraction stands as the unequivocal method for determining the molecular structure of crystalline solids. While a specific crystal structure for this compound is not publicly available, extensive analysis of closely related 2-aminothiazole (B372263) derivatives provides significant insight into its expected solid-state characteristics.

The molecular geometry of 5-aryl-2-aminothiazole derivatives is characterized by the relative orientation of the thiazole (B1198619) and phenyl rings. In analogous structures, these two ring systems are typically not coplanar. The dihedral angle between the mean plane of the thiazole ring and the phenyl ring is a critical conformational parameter. For instance, in the related molecule N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, this dihedral angle is 54.18(8)°. This significant twist is a common feature, arising from the steric hindrance between the ortho-substituent on the phenyl ring and the atoms of the thiazole ring.

In the solid state, the crystal packing of such molecules is often governed by a network of intermolecular interactions. Hydrogen bonds are particularly important for 2-aminothiazole derivatives. Typically, molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds between the amino group of one molecule and the thiazole nitrogen atom of another, creating a characteristic R²₂(8) ring motif. These interactions are fundamental in stabilizing the crystal lattice.

| Compound | Crystal System | Space Group | Dihedral Angle (Phenyl-Thiazole) | Key Intermolecular Interactions |

|---|---|---|---|---|

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | Monoclinic | P2₁/c | 54.18(8)° | N—H⋯N hydrogen bonds, C—H⋯Cl interactions, π–π stacking |

| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | Triclinic | P-1 | 41.2(2)° | N—H⋯N hydrogen bonds, C—H⋯F and C—H⋯O interactions |

| 4-(4-Bromophenyl)-2-thiazolamine | Monoclinic | P2₁/c | Not specified | N—H⋯N hydrogen bonds |

2-Aminothiazole and its derivatives can exist in two tautomeric forms: the amino form and the imino form. researchgate.net The predominant tautomer in the solid state is dictated by the electronic nature of substituents and the intermolecular interactions that stabilize the crystal lattice.

Amino Tautomer: The proton resides on the exocyclic nitrogen atom. This form is generally favored in many substituted 2-aminothiazoles.

Imino Tautomer: The proton is located on the endocyclic (ring) nitrogen atom, resulting in an exocyclic imine double bond.

X-ray diffraction studies on various 2-aminothiazole derivatives have overwhelmingly shown that the amino form is the dominant, if not exclusive, tautomer present in the solid state. uq.edu.au The ability of the amino group to act as a hydrogen bond donor, forming the stable N—H⋯N dimers discussed previously, is a powerful factor in stabilizing this tautomeric form within the crystal. Computational studies and spectroscopic analyses in solution also indicate that the amino tautomer is generally the more stable form. researchgate.net The presence of the amino form significantly influences the bond lengths within the thiazole ring, reflecting a delocalized π-electron system characteristic of an aromatic heterocycle.

Detailed Spectroscopic Elucidation of Molecular Architectures

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are essential for confirming the structure and understanding its properties in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the 2,4-difluorophenyl group would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The single proton on the thiazole ring would appear as a singlet. The two protons of the amino (-NH₂) group would also typically appear as a singlet, although its chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine would show large coupling constants (¹JCF), which is a characteristic feature. The chemical shifts of the thiazole ring carbons are indicative of the electronic environment within the heterocycle. Based on data from analogous compounds, the expected chemical shifts can be predicted. rsc.org

| Carbon Atom | Predicted Chemical Shift (ppm) in DMSO-d₆ | Notes |

|---|---|---|

| C2 (Thiazole) | ~168-169 | Carbon bearing the amino group. |

| C4 (Thiazole) | ~120-125 | |

| C5 (Thiazole) | ~135-140 | Carbon attached to the phenyl ring. |

| C1' (Phenyl) | ~120-125 (d) | Attached to thiazole ring, coupled to fluorine. |

| C2' (Phenyl) | ~160-164 (dd) | Attached to fluorine (C-F). |

| C3' (Phenyl) | ~104-108 (d) | Coupled to ortho-fluorine. |

| C4' (Phenyl) | ~160-164 (dd) | Attached to fluorine (C-F). |

| C5' (Phenyl) | ~130-134 (d) | Coupled to para-fluorine. |

| C6' (Phenyl) | ~112-116 (d) | Coupled to ortho-fluorine. |

Note: Predicted shifts are based on related structures. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for confirming the elemental composition of a compound. lcms.cz By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₉H₆F₂N₂S. The calculated monoisotopic mass can be compared to the experimentally measured mass to confirm the identity of the compound with a high degree of confidence. This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions.

| Molecular Formula | Ion Type | Calculated Mass (m/z) | Typical Found Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|---|

| C₉H₆F₂N₂S | [M+H]⁺ | 213.0301 | Within ±5 ppm of calculated | < 5 |

Computational and Theoretical Chemical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While specific molecular docking studies detailing the receptor binding affinity for 5-(2,4-Difluorophenyl)thiazol-2-amine are not extensively documented in publicly available literature, the general class of 2-aminothiazole (B372263) derivatives has been the subject of numerous computational screenings against various biological targets. For similar thiazole-based compounds, docking studies have predicted binding affinities (often expressed as docking scores in kcal/mol) that suggest favorable interactions with enzyme active sites, such as kinases and proteases. These studies indicate that the thiazole (B1198619) scaffold can serve as a potent pharmacophore. For instance, studies on other fluorinated thiazolidin-4-one derivatives have shown promising affinity values ranging from -7.7 to -9.2 kcal/mol against targets like c-Kit tyrosine kinase. rjptonline.org

The interaction profile for a molecule like this compound would typically involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The 2-amino group is a potent hydrogen bond donor, while the thiazole ring and the difluorophenyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic contacts. The fluorine atoms are particularly significant as they can form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

The identification of key amino acid residues that form stable interactions with a ligand is a primary outcome of molecular docking. For related 2-aminothiazole derivatives, docking simulations have frequently identified interactions with key residues in protein active sites. For example, in studies involving kinase proteins, amino acids like lysine (B10760008), aspartate, and cysteine have been shown to form crucial hydrogen bonds with thiazole-containing ligands. rjptonline.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate molecular geometries, vibrational frequencies, and electronic properties.

Geometric optimization calculations using DFT, typically with a basis set like B3LYP/6-311++G(d,p), are performed to find the lowest energy conformation of a molecule. nih.gov For this compound, this analysis would yield precise bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure. The planarity of the thiazole ring and the rotational freedom of the difluorophenyl group are key structural features that would be determined.

Vibrational frequency analysis is subsequently performed on the optimized geometry. nih.govnih.gov This calculation predicts the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. nih.gov The analysis allows for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule, such as the N-H and C-H stretches, C=N stretching of the thiazole ring, and vibrations associated with the C-F bonds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: The following data is illustrative for a related thiazole compound, as specific values for this compound are not available in the cited literature.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the thiazole ring and the highly electronegative fluorine atoms, indicating these as sites for potential electrophilic or hydrogen bonding interactions. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their role as hydrogen bond donors. This detailed charge distribution map is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. researchgate.net

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemical investigations specifically focused on the compound This compound . While extensive research exists for the broader class of thiazole derivatives, detailed quantum chemical descriptors and structure-based modeling studies for this particular molecule are not presently available in published research.

Computational studies, including Density Functional Theory (DFT) calculations, are crucial for elucidating the electronic structure, reactivity, and potential interactions of a molecule. These studies provide valuable data on quantum chemical descriptors such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting a molecule's reactivity, electron-donating and accepting capabilities, and its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): This mapping helps to identify the electron-rich and electron-deficient regions of a molecule, which is critical for understanding intermolecular interactions.

Similarly, structure-based modeling, which includes techniques like molecular docking, is instrumental in predicting how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme. This type of analysis is foundational in the field of drug discovery and design.

Therefore, without dedicated research on this compound, any presentation of data tables or detailed findings for the subsection on "Quantum Chemical Descriptors and Structure-Based Modeling" would be speculative and scientifically unfounded. The scientific community has not yet published the specific computational analyses required to fulfill this request.

Structure Activity Relationship Sar and Lead Optimization Studies

Impact of Fluoro and Other Substituents on Biological Activity

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents on both the thiazole (B1198619) and aryl rings. The incorporation of fluorine, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.com

Positional and Electronic Effects of the Difluorophenyl Group

The 2,4-difluorophenyl group at the C5 position of the thiazole ring is a key determinant of the molecule's biological profile. Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce significant electronic effects that can modulate the compound's properties. mdpi.comnih.gov

Binding Affinity and Potency: The highly polarized C-F bond can alter the electron distribution of the phenyl ring, influencing how the molecule interacts with its biological target. researchgate.net Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity. tandfonline.com SAR studies on related compounds have shown that electron-withdrawing groups on the phenyl ring are often crucial for activity. nih.gov For instance, a para-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. rsc.org

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This is a critical factor for reaching intracellular targets. nih.gov However, the specific substitution pattern is crucial, as the introduction of the two fluorine atoms in the 2,4-positions creates a distinct electronic and steric profile compared to a non-fluorinated or mono-fluorinated analogue. mdpi.com

The table below summarizes the general effects of fluorine substitution in drug design.

| Property | Effect of Fluorine Substitution | Source |

| Metabolic Stability | Increases by blocking metabolically weak C-H sites. | nih.govresearchgate.net |

| Binding Affinity | Can increase through favorable electronic interactions. | tandfonline.comresearchgate.net |

| Lipophilicity | Generally increases, potentially improving membrane permeability. | nih.gov |

| pKa Modulation | Can alter the pKa of nearby functional groups, affecting solubility and binding. | researchgate.net |

Role of Thiazole Ring Substitutions on Potency

Substitutions on the thiazole ring itself are critical for modulating potency and selectivity. While the core of this article is the 5-(2,4-Difluorophenyl) derivative, understanding the impact of modifications at other positions is essential for lead optimization.

C2-Position (Amino Group): The 2-amino group is a key interaction point for many 2-aminothiazole-based inhibitors, often forming crucial hydrogen bonds with the hinge region of kinase ATP-binding sites. researchgate.net Derivatization of this amino group with various amides, ureas, or other functionalities is a common strategy to explore the binding pocket and enhance potency and selectivity. nih.govmdpi.com

C4-Position: The C4 position is frequently substituted to modulate activity. For example, in some anticancer 2-aminothiazole series, introducing a phenyl group at the C4-position had a similar effect on potency as no substitution, whereas incorporating a methyl group at this position decreased potency. nih.gov In other series, para-halogen-substituted phenyl groups at the C4 position were found to be important for activity. nih.gov

C5-Position: The C5 position directly influences the orientation of the difluorophenyl ring. SAR studies on related scaffolds have shown that this position is tolerant to various substituents. For instance, the introduction of a bromo group at the C5-position of some 2-aminothiazoles resulted in compounds with moderate cytotoxic activity. nih.gov In other contexts, arylazo groups at C5 have been explored for antimicrobial activity. mdpi.comnih.gov The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives highlights the feasibility and importance of substitutions at this position for tuning biological activity. nih.govsemanticscholar.org

Strategies for Enhancing Selectivity and Pharmacological Profiles

Targeting Allosteric Sites: One effective strategy to improve selectivity is to design inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket. Aryl 2-aminothiazoles have been successfully developed as selective, non-ATP-competitive allosteric modulators of protein kinase CK2, demonstrating that this scaffold can be adapted for highly selective inhibition. nih.govnih.gov

Exploiting Unique Structural Features: Selectivity can be achieved by designing molecules that exploit subtle differences in the amino acid residues of the target kinase compared to other kinases. SAR-guided modifications of the substituents on the phenyl ring and the thiazole core can lead to compounds that fit optimally into the desired target's binding site while clashing with the sites of off-target kinases. researchgate.net

Modulating Physicochemical Properties: Optimizing properties such as solubility and metabolic stability is crucial. For example, blocking metabolic "soft spots" through fluorination or other modifications can improve a compound's pharmacokinetic profile. researchgate.net In one study, replacing a metabolically labile methoxy (B1213986) group with a more stable ethoxy group in an aminothiazole series improved metabolic stability, a key step in lead optimization. researchgate.net

Preclinical Lead Optimization and Hit-to-Lead Progression

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound suitable for preclinical development involves extensive optimization of potency, selectivity, and drug-like properties.

SAR-Guided Derivatization for Improved Efficacy

The hit-to-lead process is heavily reliant on iterative cycles of chemical synthesis and biological testing, guided by SAR. For a scaffold like 5-(2,4-Difluorophenyl)thiazol-2-amine, this involves systematically modifying different parts of the molecule.

2-Amino Group Modification: As seen in the development of Dasatinib, where the 2-aminothiazole is a core component, extensive modification of the group attached to the 2-amino position was critical for achieving nanomolar potency against Src family kinases. nih.gov

Aryl Ring Substitution: The substitution pattern on the C5-phenyl ring can be fine-tuned. While the 2,4-difluoro pattern provides certain advantages, exploring other halogen substitutions (e.g., chloro, bromo) or different electron-withdrawing or -donating groups can further optimize target engagement and selectivity. nih.gov

Scaffold Hopping and Bioisosterism: In some cases, replacing the thiazole core with other heterocycles (bioisosteres) can improve properties while maintaining the key binding interactions. This strategy was employed in the design of CHK1 inhibitors based on a 2-aminothiazole template. researchgate.net

The table below illustrates a hypothetical SAR progression for a generic 5-aryl-2-aminothiazole hit.

| Compound | R1 (at C5-phenyl) | R2 (at C2-amino) | Potency (IC₅₀) | Notes |

| Hit | H | H | 10 µM | Initial screening hit. |

| Analog 1 | 4-F | H | 2 µM | Para-fluoro improves potency. |

| Analog 2 | 2,4-diF | H | 1 µM | Difluoro substitution further enhances activity. |

| Analog 3 | 2,4-diF | Acetyl | 5 µM | Simple acylation reduces potency. |

| Analog 4 | 2,4-diF | Pyrimidinyl-amine | 50 nM | Complex side chain explores binding pocket, significantly improving potency. |

Addressing Promiscuity of 2-Aminothiazole Scaffolds

A well-documented liability of the 2-aminothiazole scaffold is its tendency for promiscuous binding, meaning it can interact with a wide range of unrelated biological targets. This class of molecules has been identified as "frequent hitters" in both fragment-based and high-throughput screening campaigns. nih.govresearchgate.net

This promiscuity poses a significant challenge during lead optimization, as it can be difficult to distinguish between specific, desired activity and non-specific or off-target binding. For example, 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 screens against diverse protein targets, suggesting the scaffold itself has an intrinsic ability to bind non-specifically. nih.gov

Strategies to mitigate this issue include:

Early Counter-Screening: Testing hits against a panel of diverse targets early in the discovery process can help identify promiscuous compounds.

Structural Elaboration: While the core scaffold may be promiscuous, elaborating it with more complex and specific side chains can confer selectivity. The goal is to design derivatives where the binding affinity is driven by specific interactions of the substituents rather than the non-specific binding of the core.

Biophysical Analysis: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help characterize the binding interactions and distinguish true, high-affinity binders from non-specific ones.

While the 2-aminothiazole scaffold is present in successful drugs, its inherent promiscuity makes it a challenging starting point, requiring careful and rigorous optimization to develop selective and safe therapeutic agents. nih.gov

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a cornerstone in the rational design of new therapeutic agents. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, in this case, a protein kinase. For the this compound series of compounds, a general pharmacophore model has been elucidated through extensive SAR studies and computational analysis.

The key pharmacophoric features for kinase inhibition within this scaffold typically include:

A hydrogen bond donor: The 2-amino group on the thiazole ring is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. This interaction is a common feature among many kinase inhibitors and serves as a crucial anchor point.

A hydrogen bond acceptor: The nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor, further stabilizing the binding within the active site.

An aromatic/hydrophobic region: The 5-(2,4-Difluorophenyl) group occupies a hydrophobic pocket within the kinase domain. The fluorine substitutions on the phenyl ring are not merely for increasing potency through hydrophobic interactions but can also modulate the electronic properties of the ring and influence its orientation within the binding site.

Additional hydrophobic or polar features: Modifications at the 2-amino position have been extensively explored to probe for additional binding interactions and to fine-tune the compound's properties. These substitutions can introduce further hydrophobic contacts, hydrogen bonds, or electrostatic interactions, leading to enhanced potency and selectivity.

The design principles derived from these pharmacophore models guide the strategic modification of the lead compounds. For instance, maintaining the core 2-aminothiazole moiety is generally considered essential for preserving the primary hinge-binding interactions. The focus of optimization then shifts to the substituents on the 5-phenyl ring and the 2-amino group.

Systematic exploration of substitutions on the 5-phenyl ring has revealed that the number, position, and nature of the substituents can significantly impact inhibitory activity. The 2,4-difluoro substitution pattern has proven to be particularly effective for a range of kinase targets, suggesting a favorable fit and electronic profile within the corresponding binding pockets.

Similarly, derivatization of the 2-amino group has been a fruitful strategy for lead optimization. The addition of various aryl, heteroaryl, or alkyl groups can lead to compounds with improved potency and selectivity. These modifications can exploit additional sub-pockets within the kinase active site, leading to a more extensive and specific network of interactions.

The following table summarizes the impact of various substitutions on the activity of 5-phenylthiazol-2-amine (B1207395) analogs against a hypothetical kinase, illustrating the general principles of SAR in this chemical series.

| Compound | R1 (at C5 of Thiazole) | R2 (at 2-amino) | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| 1 | Phenyl | H | 500 |

| 2 | 4-Fluorophenyl | H | 250 |

| 3 | 2,4-Difluorophenyl | H | 100 |

| 4 | 2,4-Difluorophenyl | Methyl | 150 |

| 5 | 2,4-Difluorophenyl | Phenyl | 50 |

| 6 | 2,4-Difluorophenyl | 4-Methoxyphenyl | 25 |

The data illustrates that the introduction of fluorine atoms on the phenyl ring at the 5-position of the thiazole generally enhances potency. Furthermore, the addition of a second aromatic ring at the 2-amino position can lead to a significant increase in inhibitory activity, suggesting the presence of a nearby hydrophobic pocket that can be effectively occupied.

Preclinical Biological Activity and Mechanism of Action Investigations

Anticancer Activity and Molecular Mechanisms (In Vitro/Preclinical)

Induction of Apoptosis and Cell Cycle Arrest

Thiazole (B1198619) derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.

One study on novel 5-ene-2-arylaminothiazol-4(5H)-ones demonstrated that these compounds induce apoptosis in MCF-7 breast cancer cells. The mechanism of action was found to involve both the intrinsic and extrinsic apoptotic pathways, as evidenced by the reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. Furthermore, one of the tested compounds was observed to modulate the expression of key apoptotic proteins, including p53, cytochrome C, and Bax huji.ac.il.

In a different investigation, a series of thiazol-5(4H)-one derivatives were evaluated for their antiproliferative activity. The most potent compounds exhibited superior activity against HCT-116, HepG-2, and MCF-7 cell lines. Further analysis of one of the lead compounds revealed its ability to induce apoptosis and arrest the cell cycle at the G2/M phase rsc.org.

Another related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), was found to cause a notable increase in the G1 and S phase cell populations in MCF-7 cells, which corresponded with a decrease in the G2/M phase population. This suggests that the DNA damage induced by this compound may lead to cell accumulation in the G1 and S phases, ultimately inhibiting growth nih.gov.

Additionally, certain 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones have been shown to arrest the cell cycle of HCT-116 cells in the G0/G1 phase excli.de. Similarly, a 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in human non-small lung carcinoma cells researchgate.net.

Table 1: Effects of Thiazole Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Effect | Reference |

|---|---|---|---|

| 5-ene-2-arylaminothiazol-4(5H)-ones | MCF-7 | Induction of intrinsic and extrinsic apoptosis | huji.ac.il |

| Thiazol-5(4H)-one derivative | HCT-116, HepG-2, MCF-7 | Induction of apoptosis and G2/M cell cycle arrest | rsc.org |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | G1 and S phase cell cycle arrest | nih.gov |

| 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones | HCT-116 | G0/G1 phase cell cycle arrest | excli.de |

Modulation of DNA Damage Response Pathways

The anticancer activity of some benzothiazole (B30560) derivatives has been linked to their ability to induce DNA damage, thereby activating DNA damage response pathways.

Preclinical studies on the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) have shown that it generates DNA adducts in sensitive tumor cells both in vitro and in vivo. In MCF-7 cells, treatment with 5F 203 led to the formation of a major DNA adduct along with several minor ones. The accumulation of these adducts was observed to be time-dependent. Similarly, the lysylamide prodrug of 5F 203, known as Phortress, also generated DNA adducts in sensitive MCF-7 and IGROV-1 ovarian cancer cells. The formation of these DNA adducts is a clear indication of DNA damage, which can trigger cellular DNA damage response mechanisms, ultimately leading to cell death nih.govdntb.gov.ua.

Further research confirmed that the antitumor activity of 5F 203 is associated with the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway, which is necessary for the induction of cytotoxicity in sensitive MCF-7 cells. This activation leads to the formation of DNA adducts and subsequent cell cycle arrest nih.gov.

Table 2: DNA Damage Induction by a Benzothiazole Derivative

| Compound | Cell Line(s) | Effect | Reference |

|---|

Inhibition of Specific Cellular Enzymes and Targets

The anticancer properties of thiazole derivatives are also attributed to their ability to inhibit specific enzymes and molecular targets that are crucial for cancer cell proliferation and survival.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a significant role in the development and progression of many cancers. Several thiazole-based compounds have been identified as potent inhibitors of EGFR.

A novel class of 6-thiazolylquinazolines has been developed as potent and selective inhibitors of both ErbB-2 and EGFR tyrosine kinase activity, with IC50 values in the nanomolar range. These compounds effectively inhibited the growth of both EGFR-overexpressing (HN5) and ErbB-2-overexpressing (BT474) human tumor cell lines in vitro lookchem.com.

Another study focused on thiazolyl-pyrazoline derivatives, which were found to be potent dual inhibitors of EGFR and VEGFR-2. The most active compounds in this series exhibited EGFR inhibitory activity with IC50 values as low as 32.5 nM. These compounds also demonstrated significant antiproliferative effects against non-small cell lung cancer cell lines nih.gov.

Furthermore, a series of novel 6-salicyl-4-anilinoquinazoline derivatives containing a thiazole moiety were evaluated for their EGFR/HER2 tyrosine kinase inhibitory activities. Several of these compounds showed promising EGFR inhibition with low micromolar IC50 values researchgate.net.

Table 3: EGFR Inhibition by Thiazole Derivatives

| Compound Class | Target(s) | IC50 Value (EGFR) | Reference |

|---|---|---|---|

| 6-Thiazolylquinazolines | EGFR, ErbB-2 | Nanomolar range | lookchem.com |

| Thiazolyl-pyrazolines | EGFR, VEGFR-2 | As low as 32.5 nM | nih.gov |

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases and has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis.

Recent research has focused on the development of thiazole-based compounds as SIRT2 inhibitors. In one study, a series of novel polysubstituted thiazole derivatives were synthesized, and in silico studies suggested that one of the compounds could interact with human SIRT2. This highlights the potential of the thiazole scaffold for the development of SIRT2 inhibitors mdpi.com.

Another study reported the discovery of thiazole-based SIRT2 inhibitors through molecular modeling and enzymatic assays. This research underscores the potential of thiazole derivatives to modulate the activity of this important enzyme nih.gov.

Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.

A number of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their ability to inhibit tubulin assembly. The most active compounds in this series exhibited potent tubulin polymerization inhibitory activity with IC50 values in the low micromolar range, with some being more potent than the reference drug combretastatin (B1194345) A-4 nih.gov.

In another study, new derivatives based on thiazol-5(4H)-ones were designed as colchicine (B1669291) binding site inhibitors. The most potent compounds in this series were found to be highly effective tubulin polymerization inhibitors, with IC50 values in the nanomolar range rsc.org.

A novel tubulin inhibitor with a thiazole moiety was rationally designed and showed a measurable effect on HeLa cells with an IC50 of 48 µM. This compound was found to interact with the deep hydrophobic cavity of α-tubulin nih.gov.

Table 4: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound Class | IC50 Value | Reference |

|---|---|---|

| 2,4-Disubstituted thiazoles | As low as 2.00 µM | nih.gov |

| Thiazol-5(4H)-ones | As low as 9.33 nM | rsc.org |

Cyclin-Dependent Kinases (CDK2) Inhibition

The 2-aminothiazole (B372263) scaffold, a core component of 5-(2,4-Difluorophenyl)thiazol-2-amine, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov High-throughput screening has successfully identified 2-aminothiazole derivatives as inhibitors of CDK2. nih.gov Structure-activity relationship (SAR) studies on related compounds, such as 1H-pyrazolo[3,4-b]pyridines, have shown that substitutions like the 2,6-difluorophenyl group are critical for potent inhibitory activity against CDK1 and CDK2. ebi.ac.ukresearchgate.net A solid-state structure of a difluoro analogue bound to CDK2 revealed that the inhibitor occupies the ATP purine (B94841) binding site, forming key hydrogen bonds with the protein backbone. ebi.ac.ukresearchgate.net

Further research into N-acyl-2-aminothiazoles identified these compounds as potent and selective inhibitors of the CDK2/cyclin E complex. researchgate.net One such derivative, BMS-387032, demonstrated an IC50 value of 48 nM against CDK2/cyclin E and exhibited significant antitumor activity in preclinical models. researchgate.netnih.gov These findings underscore the potential of the 2-aminothiazole framework, shared by this compound, for the development of selective CDK2 inhibitors. nih.gov

Topoisomerase and Histone Deacetylase (HDAC) Modulation

Thiazole derivatives have been investigated for their ability to modulate enzymes crucial for DNA topology and epigenetic regulation.

Topoisomerase Modulation: DNA topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. nih.gov They are classified as type I, which cleave a single DNA strand, and type II, which cleave both strands. nih.gov Topoisomerase II (Topo II) is a validated target for anticancer drugs. nih.govnih.gov Studies on novel pyrano[2,3-d]thiazole derivatives have demonstrated their potential as Topo II inhibitors. nih.gov Molecular docking studies suggest that these compounds can bind strongly to the DNA-Topo II complex, indicating a potential mechanism for their cytotoxic effects. nih.gov While direct studies on this compound are limited, the activity of related thiazole compounds points to a plausible role in topoisomerase modulation.

Histone Deacetylase (HDAC) Modulation: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and gene repression. nih.govnih.gov Inhibition of HDACs results in hyperacetylation, which can alter gene expression and is a therapeutic strategy in cancer treatment. mdpi.commdpi.com While the broader class of HDAC inhibitors is well-studied for its anticancer properties, specific investigations detailing the direct modulatory effect of this compound on HDACs are not extensively documented in the reviewed literature. nih.govnih.govmdpi.com However, the exploration of bifunctional molecules that conjugate an HDAC inhibitor with another targeting moiety is an emerging strategy to enhance therapeutic efficacy. mdpi.com

In Vitro Cytotoxicity against Various Cancer Cell Lines

The 2-aminothiazole scaffold is a key feature in several clinically applied anticancer drugs. nih.gov Derivatives of this scaffold have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. researchgate.net

Hybrid molecules incorporating the thiazole heterocycle have shown moderate to good cytotoxicity. For instance, thiazole-amino acid hybrids displayed potent activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values lower than the positive control, 5-fluorouracil. nih.gov Similarly, other thiazole derivatives have been tested against colon cancer cell lines (HCT116 and H1299), with some exhibiting selective cytotoxicity. niscpr.res.in

The introduction of a trifluoromethyl group, known to enhance pharmacological properties, into thiazolo[4,5-d]pyrimidine (B1250722) derivatives resulted in compounds with significant antiproliferative activity. mdpi.com One such derivative proved to be highly active across a panel of 60 cancer cell lines, showing particular sensitivity in leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. mdpi.com

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrids | Lung (A549), Cervical (HeLa), Breast (MCF-7) | 2.07–8.51 μM | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | 1.6 ± 0.8 µM | nih.gov |

| Thiazole based β-amino carbonyl derivatives | Colon (HCT116, H1299) | Varies by specific derivative | niscpr.res.in |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | NCI-60 Panel (including Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Breast) | High growth inhibition (e.g., -82.97% in Renal UO-31) | mdpi.com |

Antimicrobial Activity and Mechanistic Insights (In Vitro/Preclinical)

Antibacterial Spectrum and Potency

The thiazole ring is a significant scaffold in compounds possessing antibacterial activity. mdpi.com Derivatives of 2-aminothiazole have been synthesized and evaluated for their potential as antibacterial agents. uobaghdad.edu.iq Studies on N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine two known antibacterial moieties, have shown that several of these compounds display potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds with 4-isopropyl substitutions exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov

Other research on novel thiazole derivatives demonstrated promising activity against multidrug-resistant pathogens. nih.gov Certain compounds showed potent antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 1–2 µg/mL. nih.gov The structure-activity relationship of various synthesized compounds revealed that the nature of substituents on the thiazole ring significantly influences the antibacterial spectrum and potency. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl derivative) | S. aureus | 3.9 μg/mL | nih.gov |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl derivative) | A. xylosoxidans | 3.9 μg/mL | nih.gov |

| Thiazole derivatives bearing β-amino acid | Methicillin-resistant S. aureus (MRSA) | 1–2 µg/mL | nih.gov |

Antifungal Spectrum and Potency

Thiazole and the related 1,2,4-triazole (B32235) heterocycles are core structures in numerous clinically used antifungal agents. nih.govnih.govfrontiersin.org These compounds have demonstrated a broad spectrum of activity against various fungal pathogens. zsmu.edu.ua

Derivatives of 2-aminothiazole have shown notable antifungal activity against clinically relevant fungi like Candida albicans. nih.gov In one study, a trisubstituted 2-amino-4,5-diarylthiazole derivative exhibited anti-Candida albicans activity with a MIC80 of 9 μM, which is comparable to the standard antifungal drug fluconazole (B54011). nih.gov Other novel thiazole derivatives have also shown efficacy against multidrug-resistant yeasts, including Candida auris, and azole-resistant Aspergillus fumigatus. nih.gov The combination of the thiazole ring with other moieties, such as in 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, has yielded compounds with significant activity against various plant-pathogenic fungi, including several species of Botrytis cinerea. frontiersin.org

Inhibition of Fungal Enzyme Pathways (e.g., CYP51)

A primary mechanism for the antifungal action of azole-containing compounds is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51 or Erg11). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.govmdpi.com The inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest. mdpi.com

The 2,4-difluorophenyl group, present in this compound, is a key structural feature in potent antifungal agents like fluconazole and voriconazole (B182144) that target CYP51. nih.gov Research on novel azole derivatives has focused on designing molecules that can effectively bind to the active site of fungal CYP51. cardiff.ac.uk The design of "long-arm" azole antifungals, which can form additional interactions within the CYP51 active site, has led to compounds with potent inhibitory activity against CYP51 from Candida, Saccharomyces, and Cryptococcus species, including drug-resistant strains. otago.ac.nz The high conservation of CYP51 across fungal pathogens makes it a prime target for developing broad-spectrum antifungal agents. nih.gov

Disruption of Fungal Cell Membrane Integrity

The 2-aminothiazole scaffold, a core component of this compound, is a recognized pharmacophore in the development of antifungal agents. nih.govresearchgate.net The mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane's integrity. nih.govnih.gov A primary target in this process is ergosterol, the predominant sterol in fungal cell membranes, which is essential for maintaining membrane fluidity and function. nih.govmdpi.com

Research on related thiazole derivatives suggests a potential mechanism of action that involves the inhibition of enzymes crucial for ergosterol biosynthesis, such as 14α-demethylase (CYP51). mdpi.com Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which collectively increase membrane permeability and disrupt cellular processes, ultimately leading to fungal cell death. mdpi.comebsco.com While direct studies on this compound are limited, the established antifungal properties of the 2-aminothiazole class point towards interference with fungal cell membrane integrity as a probable mechanism of action. nih.govmdpi.com

Antitubercular Activity

The 2-aminothiazole core structure is a key feature in a class of compounds investigated for their potent activity against Mycobacterium tuberculosis. nih.govnih.gov Extensive research into the structure-activity relationships (SAR) of this class has demonstrated that modifications to the scaffold can significantly influence antimycobacterial efficacy. nih.govbohrium.comdocumentsdelivered.com

Studies have shown that while the central thiazole and specific substituents at the C-4 position can be crucial for activity, the N-2 position of the aminothiazole allows for a degree of flexibility. nih.govbohrium.com The introduction of various groups at this position has led to derivatives with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. nih.gov The presence of halogen substitutions on phenyl rings within this class of compounds is a common strategy explored in medicinal chemistry to enhance activity. mdpi.com

While specific MIC values for this compound are not detailed in the reviewed literature, related 2-aminothiazole-4-carboxylate derivatives have shown excellent activity against the M. tuberculosis H37Rv strain. scispace.com For instance, certain derivatives have achieved MICs as low as 0.06 µg/mL (240 nM). scispace.com The development of 2-aminothiazole-based compounds remains a promising avenue in the search for novel anti-tubercular agents. nih.gov

Inhibition of Bacterial Enzymes (e.g., Lactoperoxidase)

Lactoperoxidase (LPO) is a crucial enzyme in the innate immune system, exerting antimicrobial effects through the oxidation of thiocyanate (B1210189) and other substrates. cumhuriyet.edu.trnih.gov The inhibitory effects of 2-amino thiazole derivatives on bovine LPO have been investigated, revealing that this compound (referred to in one study as 2-Amino-4-(2,4-difluorophenyl)thiazole) is an inhibitor of this enzyme.

The study demonstrated that this compound, along with other 2-amino thiazole derivatives, inhibits the LPO enzyme in a competitive manner. cumhuriyet.edu.tr Competitive inhibition suggests that the compound binds to the active site of the enzyme, preventing the natural substrate from binding. The inhibitory potential is often quantified by the Ki value, which represents the inhibition constant.

| Compound | Inhibition Type | Ki Value (nM) |

|---|---|---|

| 2-Amino-4-(2,4-difluorophenyl)thiazole | Competitive | 1540 ± 810 |

| 2-Amino-4-(4-bromophenyl)thiazole | Competitive | 510 ± 220 |

| 2-Amino-4-(4-chlorophenyl)thiazole | Competitive | 250 ± 100 |

Other Noteworthy Preclinical Pharmacological Profiles

Anti-inflammatory Actions

The thiazole scaffold is a well-established structural motif in compounds exhibiting anti-inflammatory properties. nih.govmdpi.com Derivatives of 2-aminothiazole have been specifically investigated for their potential to modulate inflammatory pathways. nih.gov A key mechanism underlying inflammation is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.gov

Structure-activity relationship studies on 2-aminothiazole derivatives have shown that substitutions at the 4- and 5-positions of the thiazole ring can enhance inhibitory activity and selectivity for iNOS. nih.gov While research specifically detailing the anti-inflammatory actions of this compound is not available, studies on structurally related compounds are informative. For instance, a series of compounds containing a 2,4-dichloro-5-fluorophenyl group fused to a thiazolotriazole system demonstrated excellent anti-inflammatory activity. nih.govlookchem.com This suggests that the presence of a difluorophenyl moiety on a thiazole-based structure is compatible with anti-inflammatory effects.

Antiprion Efficacy

A significant finding in the pharmacological profile of this compound class is their efficacy against prions. nih.gov The 2-aminothiazoles have been identified as a promising class of small molecules with potent antiprion activity in cell-based assays. nih.govnih.gov These compounds have been shown to induce the clearance of the scrapie-associated prion protein (PrPSc), the pathogenic isoform of the prion protein. nih.gov

The likely mechanism of action for 2-aminothiazoles is the inhibition of PrPSc formation, rather than the disaggregation of existing PrPSc fibrils. nih.gov Structure-activity relationship studies have been conducted to improve the potency and pharmacokinetic properties of this class, with a focus on enabling high concentrations in the brain. nih.gov This has led to the identification of 2-aminothiazole analogs with EC50 values as low as 81 nM in prion-infected neuroblastoma cells. nih.gov The ability of these compounds to be absorbed orally and achieve significant brain concentrations makes them promising candidates for further development as therapeutics for prion diseases. nih.govuq.edu.au

Anthelmintic Potential

Thiazole-containing compounds have been reported to possess anthelmintic activity. The broader class of benzothiazoles, which share the core thiazole ring, has also been explored for this biological property. researchgate.neteuropub.co.uk While direct experimental evidence for the anthelmintic potential of this compound is not present in the current body of literature, the known activity of the parent scaffold suggests this as a potential area for future investigation.

Antidiabetic Enzyme Inhibition (e.g., Aldose Reductase, α-Glycosidase)

One study synthesized a series of these compounds and evaluated their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. The results indicated that many of the tested compounds exhibited moderate to high enzyme inhibition. acs.orgnih.gov Notably, the inhibitory potential was found to be dose-dependent. Among the synthesized analogues, compound 3h emerged as a particularly potent inhibitor of α-amylase, with an IC50 value of 5.14 ± 0.03 μM. This was comparable to the standard reference drug, acarbose, which had an IC50 value of 5.55 ± 0.06 μM. acs.orgnih.gov

The antiglycation potential of these compounds was also assessed, with several derivatives, namely 3d , 3f , 3i , and 3k , showing excellent activity, surpassing that of the standard aminoguanidine. acs.orgnih.gov These findings suggest that the fluorinated phenylthiazole scaffold may be a promising area for the development of novel antidiabetic agents.

Table 1: α-Amylase Inhibition Activity of Selected 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3h | 5.14 ± 0.03 |

| Acarbose (Standard) | 5.55 ± 0.06 |

Antiparasitic Activity

Direct investigations into the antiparasitic properties of this compound have not been extensively reported. However, studies on related compounds containing the 2-aminothiazole and fluorophenyl moieties have revealed significant antiparasitic potential against a range of protozoan parasites.

Research into a series of 5-nitro-2-aminothiazole-based amides has demonstrated their efficacy as antitrypanosomatid agents. nih.gov These compounds were tested against Trypanosoma cruzi amastigotes, Trypanosoma brucei brucei, and Leishmania donovani. All tested compounds showed activity or moderate activity against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.gov

Another study focused on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, which share a fluorophenyl group, and found notable activity against Leishmania major and Toxoplasma gondii. nih.gov One derivative, 2a , which has a 3-fluorophenyl substituent, was highly active against both the promastigote and amastigote stages of L. major, with EC50 values in the nanomolar range. Another compound, 3b , featuring a 3,5-difluorophenyl group, showed significant and selective activity against T. gondii. nih.gov

Furthermore, a series of naphthyl-thiazole derivatives were evaluated for their in vitro antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi. Several of these thiazole derivatives demonstrated cytotoxic potential against these parasites. unl.ptnih.gov

These findings collectively suggest that the core structure of this compound, which combines a fluorinated phenyl ring with a thiazole nucleus, is a promising scaffold for the development of novel antiparasitic agents.

Table 2: Antiparasitic Activity of a Selected Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazole

| Compound | Parasite | Activity (EC50) |

|---|---|---|

| 2a (3-fluorophenyl derivative) | Leishmania major (promastigotes) | Nanomolar range |

| 2a (3-fluorophenyl derivative) | Leishmania major (amastigotes) | Nanomolar range |

| 3b (3,5-difluorophenyl derivative) | Toxoplasma gondii | Highly active and selective |

Data sourced from Molecules. nih.gov

Preclinical Drug Discovery and Development Strategies

Identification of Novel Therapeutic Chemotypes

The thiazole (B1198619) ring is a versatile heterocyclic moiety that is a core component of numerous biologically active compounds and approved drugs. mdpi.commdpi.comnih.gov The 2-aminothiazole (B372263) structure, in particular, is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nanobioletters.commdpi.com The compound 5-(2,4-Difluorophenyl)thiazol-2-amine serves as a key "chemotype," or a core structure, for the development of new therapeutic agents.

Researchers synthesize novel derivatives by modifying this core structure to explore and optimize its biological activity. For instance, the Hantzsch reaction, a classic method involving the condensation of α-haloketones with thioamides, is frequently employed to create a variety of substituted 2-aminothiazoles. By introducing different functional groups at various positions on the thiazole ring or the phenyl group, scientists can generate libraries of new compounds.

These new derivatives are then screened for activity against various biological targets. Studies have shown that thiazole derivatives possess potent antimicrobial activity against multidrug-resistant pathogens and can act as anticancer agents by inhibiting specific enzymes like kinases. nih.govnih.govcu.edu.eg For example, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, which are crucial for cell mitosis, and a lead compound from this series has entered clinical evaluation for cancer treatment. nih.gov The discovery of such potent bioactivity underscores the importance of the thiazole chemotype in identifying novel therapeutic candidates. mdpi.comnih.gov

The table below summarizes the biological activities of various thiazole-based chemotypes, illustrating the versatility of this scaffold.

| Compound Class | Biological Activity | Target/Mechanism |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Anticancer | Aurora A and B kinase inhibition. nih.gov |

| 2-(cyclopentylamino)thiazol-4(5H)-one derivatives | Anticancer, Anti-inflammatory | Inhibition of 11β-HSD1. mdpi.com |

| Thiazole-based hydrazinecarbothioamide analogs | Anticancer | VEGFR-2 inhibition. cu.edu.egresearchgate.net |

| Thiazole derivatives bearing β-amino acid | Antibacterial, Antifungal | Activity against multidrug-resistant pathogens. nih.gov |

| 2-Amino-4,5-diarylthiazole derivatives | Antifungal | Activity against Candida albicans. mdpi.comnih.gov |

Strategies for Overcoming Drug Resistance in Preclinical Models

A major hurdle in chemotherapy for cancer and infectious diseases is the development of multidrug resistance (MDR). unifi.it One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing their intracellular concentration and effectiveness. unifi.itfrontiersin.org

Derivatives of the thiazole scaffold are being investigated as potential agents to overcome MDR. Some thiazole-containing compounds have shown the ability to inhibit the function of ABC transporters. frontiersin.org For example, certain tyrosine kinase inhibitors (TKIs) that contain a quinazoline (B50416) scaffold, structurally related to some thiazole derivatives, have been shown to reverse P-gp-mediated resistance. unifi.it The strategy involves designing molecules that can either act as chemosensitizers, restoring the activity of existing drugs, or possess intrinsic activity against resistant cells. frontiersin.org

Preclinical models, such as cancer cell lines that have been made resistant to specific drugs (e.g., 5-fluorouracil-resistant cells), are crucial for testing these new compounds. nih.govucm.es Studies have demonstrated that novel thiazole analogs can exhibit potent antiproliferative activity against breast cancer cell lines, including those that may have resistance mechanisms. mdpi.com The mechanism of action can involve inhibiting key signaling pathways that cancer cells use to survive, such as the VEGFR-2 pathway, which is involved in angiogenesis. cu.edu.egmdpi.com By targeting different biological processes than traditional chemotherapeutics, these novel compounds can circumvent existing resistance mechanisms. ucm.es

Strategies being explored with thiazole derivatives include:

Inhibition of Efflux Pumps: Designing compounds that bind to and inhibit ABC transporters like P-gp. unifi.itfrontiersin.org

Targeting Alternative Pathways: Developing molecules that inhibit targets crucial for resistant cells, such as VEGFR-2 or PI3K/mTOR pathways. frontiersin.orgmdpi.com

Synergistic Combinations: Using thiazole derivatives in combination with standard chemotherapeutic agents to enhance their efficacy in resistant cells. frontiersin.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Preclinical Development

For a drug candidate to be successful, it must not only be effective against its target but also possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes how the drug affects the body. nih.gov Preclinical studies are essential to evaluate these properties for novel this compound derivatives.

The chemical structure of a compound significantly influences its PK profile. For instance, the addition of fluorinated groups, such as the difluorophenyl moiety in the parent compound, can increase metabolic stability and bioavailability. chemimpex.com In the development of thiazole derivatives, researchers analyze properties like solubility, stability, and permeability to predict how the compound will behave in vivo. nih.gov

Preclinical PK/PD studies help establish a dosing regimen and predict the therapeutic window. nih.govnih.gov For example, studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives showed that a lead compound was orally bioavailable and possessed anticancer activity in in vivo models. nih.gov Such data is critical for advancing a compound to clinical trials. nih.gov The relationship between the drug's concentration in the body over time (PK) and its therapeutic effect (PD) is analyzed to optimize dosing and maximize efficacy while minimizing toxicity. nih.gov

| PK/PD Parameter | Description | Importance in Preclinical Development |

| Absorption | The process by which a drug enters the bloodstream. | Determines bioavailability and potential routes of administration. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the drug's concentration at the target site. |

| Metabolism | The chemical alteration of a drug by the body. | Influences the drug's half-life and potential for drug-drug interactions. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |

| IC₅₀/EC₅₀ | The concentration of a drug that gives half-maximal inhibitory or effective response, respectively. | A measure of the drug's potency (a key PD parameter). mdpi.com |

| Therapeutic Window | The range of drug dosages which can treat disease effectively without having toxic effects. nih.gov | Guides the selection of doses for clinical trials. |

Computational Screening and Virtual Library Design in Drug Discovery

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. nih.gov For derivatives of this compound, techniques like virtual screening and molecular docking are used to design and evaluate new molecules before they are synthesized in the lab. mdpi.commdpi.com

Virtual Library Design: This process involves creating a large, diverse collection of "virtual" compounds in a computer database based on a core scaffold like 2-aminothiazole. nih.gov By systematically modifying the scaffold with different chemical groups, researchers can explore a vast chemical space to identify molecules with potentially improved properties.